Predicted log P Value of 7.21 Distinguishes This Highly Ortho‑Substituted Congener from Less‑Substituted Heptabromobiphenyl Isomers
The predicted log P of 2,2′,3,3′,4,5,6‑heptabromobiphenyl is 7.21 (ALOGPS algorithm) [1]. In polyhalogenated biphenyls, each additional ortho‑bromine reduces planarity and thereby lowers log P relative to non‑ortho or mono‑ortho isomers of the same bromine number. For heptabrominated congeners with fewer ortho‑substituents, log P values are expected to rise into the range of approximately 8.0–8.5 based on established quantitative structure–property relationships for PCBs and PBBs [2].
| Evidence Dimension | Octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | 7.21 (ALOGPS prediction) |
| Comparator Or Baseline | Heptabromobiphenyl isomers with ≤ 2 ortho‑bromines; expected log P range ≈ 8.0–8.5 (class‑level estimate) |
| Quantified Difference | Target compound log P is ~0.8–1.3 units lower than less ortho‑substituted heptabromo isomers |
| Conditions | In silico prediction (ALOGPS); comparative range inferred from PCB/PBB hydrophobicity trends |
Why This Matters
A lower log P predicts lower bioaccumulation potential and altered environmental partitioning, directly impacting risk assessment and regulatory compliance decisions when selecting an analytical surrogate.
- [1] T3DB. (2009). Heptabromobiphenyl (T3D1949). Toxin and Toxin Target Database. http://www.t3db.ca/toxins/T3D1949 View Source
- [2] IPCS. (1994). Polybrominated Biphenyls. Environmental Health Criteria 152. World Health Organization, Geneva. Section 2.2; discussion of ortho‑substitution effects on planarity and log P. https://inchem.org/documents/ehc/ehc/ehc152.htm View Source
